molecular formula C18H21NO3S3 B8619647 3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate CAS No. 5231-22-1

3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Cat. No. B8619647
CAS RN: 5231-22-1
M. Wt: 395.6 g/mol
InChI Key: KGWPDEXNWSCONX-UHFFFAOYSA-M
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Description

3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate is a useful research compound. Its molecular formula is C18H21NO3S3 and its molecular weight is 395.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

5231-22-1

Product Name

3-Ethyl-2-(ethylsulfanyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate

Molecular Formula

C18H21NO3S3

Molecular Weight

395.6 g/mol

IUPAC Name

3-ethyl-2-ethylsulfanyl-1,3-benzothiazol-3-ium;4-methylbenzenesulfonate

InChI

InChI=1S/C11H14NS2.C7H8O3S/c1-3-12-9-7-5-6-8-10(9)14-11(12)13-4-2;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

KGWPDEXNWSCONX-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)SCC.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 3.3 g of 2-mercaptobenzothiazole and 10.0 g of ethyl p-toluenesulfonate was heated to 150° C. to react them for 6 hours. The reaction product was cooled to 80° C. and then 30 ml of ethanol was added to it, thereby producing an ethanol solution of 2-ethylmercapto-3-ethylbenzothiazolium p-toluenesulfonate.
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

2-(Ethylthio)benzothiazole (1062 g, 0.056 mol) and ethyl p-toluensulfonate (11.15 g, 0.056 mol) were heated at 140°-167° C. for 2 hours. The mixture cooled and was dissolved in acetone. The acetone solution was poured into 400 ml anhydrous ether to yield 18.19 g (83%) of gummy solid.
Quantity
1062 g
Type
reactant
Reaction Step One
Quantity
11.15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
83%

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